molecular formula C11H11N3O2S B2450285 (E)-4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonamide CAS No. 103646-59-9

(E)-4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonamide

Cat. No. B2450285
CAS RN: 103646-59-9
M. Wt: 249.29
InChI Key: RVWRCAGVSNVGKQ-RIYZIHGNSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex. A related compound, (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate, has been studied and its crystal structure determined . The crystal structure was found to be monoclinic, with a = 7.3652 (3) Å, b = 16.8683 (7) Å, c = 8.3779 (3) Å, β = 101.525 (4)° .

Scientific Research Applications

Antibacterial Activity

Pyrroles, including derivatives of 1H-pyrrole, have been investigated for their antibacterial properties. The synthesis of bispyrrole derivatives from 1,4-bis[(2-oxopropyl)amino]benzene has yielded compounds with potential antibacterial activity . Further studies could explore their efficacy against specific bacterial strains.

Anticancer Potential

Pyrroles and their fused derivatives have gained attention as potent anticancer agents. They exhibit cytotoxic activities through various mechanisms, such as inhibiting dihydrofolate reductase, tyrosine kinases, cyclin-dependent kinases, or acting as adenosine receptor antagonists . Investigating the specific effects of CBMicro_014320 on cancer cells could be valuable.

Conjugated Polymers for Optoelectronic Devices

Conjugated polymers play a crucial role in optoelectronic applications. Pyrrole-based polymers have been used in solar cells, light-emitting devices, capacitors, and electrochromic devices . CBMicro_014320 could potentially contribute to these fields due to its conjugated structure.

Catalysis

Schiff bases, which contain pyrrole subunits, exhibit biological activities and have been used in catalysis. Cobalt and nickel complexes of Schiff bases serve as catalysts . Exploring CBMicro_014320’s catalytic properties could be worthwhile.

Drug Discovery

Pyrrole derivatives have found applications in drug discovery. Understanding the structure-activity relationship (SAR) of CBMicro_014320, especially regarding substituents on the pyrrole ring, could guide drug development .

Material Science

Recent progress highlights pyrrole derivatives in material science. Their unique properties make them suitable for various applications, including sensors, coatings, and functional materials . Investigating CBMicro_014320’s behavior in different materials could be enlightening.

properties

IUPAC Name

4-(1H-pyrrol-2-ylmethylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-17(15,16)11-5-3-9(4-6-11)14-8-10-2-1-7-13-10/h1-8,13H,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWRCAGVSNVGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(((1H-pyrrol-2-yl)methylene)amino)benzenesulfonamide

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